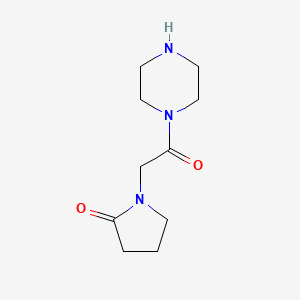

(2-Oxopyrrolidin-1-yl)acetylpiperazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H17N3O2 |

|---|---|

Molecular Weight |

211.26 g/mol |

IUPAC Name |

1-(2-oxo-2-piperazin-1-ylethyl)pyrrolidin-2-one |

InChI |

InChI=1S/C10H17N3O2/c14-9-2-1-5-13(9)8-10(15)12-6-3-11-4-7-12/h11H,1-8H2 |

InChI Key |

YFXAZRCWZHAOHD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1)CC(=O)N2CCNCC2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Oxopyrrolidin 1 Yl Acetylpiperazine and Its Advanced Derivatives

Established Synthetic Pathways for the Core Structure

The construction of the (2-Oxopyrrolidin-1-yl)acetylpiperazine scaffold relies on robust and well-documented chemical transformations. These pathways often involve either the formation of the amide bond connecting the piperazine (B1678402) and the (2-oxopyrrolidin-1-yl)acetyl fragment or the construction of one of the heterocyclic rings on a pre-existing template.

Acylation Reactions of Piperazine Moiety with Pyrrolidinone-2-Acetic Acid Derivatives

A primary and direct approach to synthesizing the target molecule is through the acylation of piperazine or its derivatives. This involves forming an amide bond between one of the nitrogen atoms of the piperazine ring and the carbonyl group of a (2-oxopyrrolidin-1-yl)acetic acid derivative. This method is favored for its straightforward nature and generally good yields.

The reaction between an acid chloride and an amine is a classic and highly efficient method for amide bond formation. In this context, 2-(2-oxopyrrolidin-1-yl)acetyl chloride is reacted with a suitable piperazine. google.com The high reactivity of the acyl chloride ensures that the reaction proceeds readily, often at low temperatures, to yield the desired N-acylpiperazine. nih.govguidechem.com

The general reaction involves dissolving the piperazine derivative in an anhydrous solvent, often in the presence of a base to neutralize the hydrochloric acid byproduct. google.comguidechem.com A solution of 2-(2-oxopyrrolidin-1-yl)acetyl chloride is then added, typically dropwise, while maintaining a controlled temperature to manage the exothermic nature of the reaction. google.com

| Reactant 1 | Reactant 2 | Solvent | Base | Key Condition | Product |

| Piperazine Derivative | 2-(2-Oxopyrrolidin-1-yl)acetyl chloride | Toluene | N/A (Piperazine acts as base) | 0°C to Room Temp | This compound |

| 1-Cinnamylpiperazine | 2-Bromobutyroyl chloride | Toluene | N/A | 0°C to Room Temp | N-(2-Bromobutyroyl)-N'-cinnamylpiperazine |

This interactive table summarizes the key components of the acid chloride coupling reaction.

An alternative acylation strategy involves the aminolysis of an ester, specifically an ester of (2-oxopyrrolidin-1-yl)acetic acid. This ester-amide exchange is typically conducted by heating the ester with the desired piperazine. google.com While this method may require more forcing conditions (higher temperatures and longer reaction times) compared to the acid chloride route, it avoids the use of highly reactive and moisture-sensitive acyl chlorides.

The synthesis of the precursor, ethyl 2-pyrrolidoneacetate, can be achieved by reacting the sodium salt of 2-pyrrolidone with ethyl chloroacetate. chemicalbook.comgoogle.com This intermediate is then heated with the piperazine derivative, leading to the displacement of the ethoxy group by the piperazine nitrogen to form the final amide product. google.com A patent describes collecting the product via vacuum distillation after heating the mixture to 175-190°C for several hours, during which the ethanol (B145695) byproduct is removed. google.com

| Reactant 1 | Reactant 2 | Temperature | Reaction Time | Product |

| Ethyl (2-oxo-1-pyrrolidinyl)acetate | N-Allylpiperazine | 175-190°C | 9 hours | N-[(2-oxo-1-pyrrolidinyl)acetyl]-N'-allylpiperazine |

This interactive table outlines the conditions for the ester-amide exchange reaction.

Functionalization of Piperazine-2-one Precursors

An alternative strategy involves starting with a piperazine-2-one scaffold and subsequently elaborating it to form the desired product. This approach can be particularly useful for creating derivatives with specific stereochemistry at the piperazine ring. Recent advances have focused on the enantioselective synthesis of piperazin-2-ones, which can serve as valuable chiral building blocks. nih.gov

For instance, a synthesis of Fezolinetant, a drug containing a substituted piperazine, starts from (R)-3-methylpiperazinone. nih.gov This precursor is first acylated, and then the piperazinone ring is chemically transformed. nih.gov A similar approach could be envisioned for the target molecule, where a piperazin-2-one (B30754) is first N-acylated with a (2-oxopyrrolidin-1-yl)acetyl group, followed by reduction of the piperazinone carbonyl to yield the fully saturated piperazine ring.

Cyclization Strategies for Pyrrolidinone Moiety Construction

Instead of starting with a pre-formed pyrrolidinone ring, this moiety can be constructed during the synthesis. The formation of the pyrrolidinone skeleton often occurs through the cyclization of acyclic precursors. mdpi.com This is a core strategy in the synthesis of many racetam-type nootropics. nih.gov

One common method involves the cyclization of γ-amino acid derivatives. For example, the key intermediate 4-phenyl-2-pyrrolidone (B42324) can be synthesized by the reduction of a nitro group in a 4-nitro-3-phenylbutyric acid ester, followed by carbonyl cyclization. google.com Another approach is the multicomponent Ugi reaction, which can generate the γ-butyrolactam characteristic of racetams in a single step from γ-aminobutyric acid, an isocyanide, and an aldehyde. nih.gov More recently, novel methods such as the photo-promoted ring contraction of pyridines have been developed to afford pyrrolidine (B122466) derivatives. nih.gov

| Precursor Type | Key Reaction | Product Moiety |

| γ-Amino Acid Derivative | Intramolecular Amidation | Pyrrolidinone |

| ω-Azido Carboxylic Acid | Intramolecular Schmidt Reaction | Pyrrolidine |

| Pyridine | Photo-promoted Ring Contraction | Pyrrolidine Derivative |

This interactive table summarizes different strategies for constructing the pyrrolidine/pyrrolidinone ring.

Multi-Step Synthesis Approaches and Reaction Sequences

A representative multi-step synthesis could begin with the construction of a substituted pyrrolidinone ring. For example, analogues of nebracetam (B40111) are synthesized in a six-stage process starting from the reaction of itaconic acid with substituted benzylamines to form a 1-R-benzyl-5-oxopyrrolidine-3-carboxylic acid. nuph.edu.ua This pyrrolidinone core, containing a carboxylic acid handle, can then be activated (e.g., converted to an acid chloride) and coupled with a desired piperazine derivative to yield the final product.

Another multi-step approach involves preparing the piperazine fragment first. A patent describes a process where N-cinnamylpiperazine is first reacted with 2-bromobutyroyl chloride. google.com The resulting N-acylpiperazine intermediate is then reacted with the sodium salt of pyrrolidinone, where the pyrrolidinone nitrogen displaces the bromine atom in a nucleophilic substitution reaction to form the final product. google.com This sequence illustrates the modularity of the synthesis, allowing for the introduction of diversity at either the pyrrolidinone or piperazine fragments.

Targeted Derivatization and Scaffold Modification

The chemical scaffold of this compound offers multiple sites for modification, allowing for the systematic exploration of structure-activity relationships. Key strategies include introducing substituents on the pyrrolidinone ring, functionalizing the piperazine moiety, simplifying the molecular structure, and creating chiral analogues.

Introduction of Substituents on the Pyrrolidinone Ring (e.g., para-fluorophenyl)

The introduction of substituents onto the pyrrolidinone ring can significantly influence the molecule's properties. A notable example is the incorporation of a para-fluorophenyl group. The synthesis of a related compound, 1-[4-(p-fluorophenyl)-2-oxopyrrolidin-1-ylacetyl]-3-oxopiperazine, demonstrates a viable synthetic route. This process involves the reaction of N-[4-(p-fluorophenyl)-2-oxopyrrolidin-1-ylacetoxy]-succinimide with piperazin-2-one in dimethylformamide at room temperature. nih.gov This method highlights the feasibility of incorporating aryl substituents onto the pyrrolidinone ring, which can be crucial for modulating the compound's interaction with biological targets. The presence of a para-chlorophenyl group has also been noted in several biologically active pyrrolidine derivatives, suggesting that halogenated phenyl substituents are a common strategy in the design of novel therapeutic agents. nih.govresearchgate.net

Table 1: Synthesis of a para-fluorophenyl substituted derivative

| Reactants | Reagent/Solvent | Product |

| N-[4-(p-fluorophenyl)-2-oxopyrrolidin-1-ylacetoxy]-succinimide | Dimethylformamide | 1-[4-(p-fluorophenyl)-2-oxopyrrolidin-1-ylacetyl]-3-oxopiperazine |

| piperazin-2-one |

Functionalization of the Piperazine Ring with Various Groups (e.g., hydrophilic substituents, isocyanates)

The piperazine ring is a common site for modification due to the presence of a secondary amine that can be readily functionalized. The introduction of hydrophilic substituents is a key strategy to improve the pharmacokinetic properties of the molecule. This can be achieved through various reactions, such as alkylation or acylation, with reagents containing hydroxyl, carboxyl, or other polar functional groups. These modifications can enhance water solubility and bioavailability.

The reactivity of the secondary amine in the piperazine ring also allows for reactions with isocyanates to form urea (B33335) derivatives. This reaction is a common method for introducing a wide range of substituents, as a diverse array of isocyanates is commercially available or can be readily synthesized. This approach allows for the systematic exploration of the impact of different functional groups on the biological activity of the parent compound.

Molecular Simplification Strategies Leading to Piperazine Derivatives

Molecular simplification is a strategy employed to reduce the complexity of a lead compound while retaining or improving its desired activity. In the context of nootropic agents, research has shown that the 2-oxopyrrolidine ring of more complex molecules can be mimicked by an N-acylpiperazine group. This has led to the synthesis of a series of 4-substituted 1-acylpiperazines derived from the simplification of 1,4-diazabicyclo[4.3.0]nonan-9-ones. These simplified piperazine derivatives have demonstrated potent nootropic activity, indicating that the core pharmacophore can be effectively represented by a less complex structure. This approach not only simplifies the synthesis but can also lead to clearer structure-activity relationships.

Stereoselective Synthesis of Chiral Analogues

The introduction of chirality into drug molecules can have a profound impact on their pharmacological activity. The stereoselective synthesis of chiral analogues of this compound can be approached in several ways. One strategy involves the use of chiral starting materials, such as enantiomerically pure amino acids. For instance, (S)- or (R)-alanine and phenylalanine have been used to synthesize enantiomeric piperazin-2-one derivatives, which can then be incorporated into larger molecules.

Another approach is the use of chiral auxiliaries or catalysts to control the stereochemistry of the reaction. Asymmetric hydrogenation of pyrazin-2-ols catalyzed by palladium complexes has been shown to produce chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. These chiral piperazinones can then be converted to the corresponding chiral piperazines. Furthermore, organocatalytic methods have been developed for the enantioselective synthesis of C2-functionalized piperazines.

Table 2: Approaches to Stereoselective Synthesis

| Method | Description | Key Features |

| Chiral Pool Synthesis | Utilization of readily available chiral starting materials like amino acids. | Direct incorporation of chirality. |

| Asymmetric Catalysis | Use of chiral catalysts (e.g., palladium complexes) to induce stereoselectivity. | High enantiomeric excesses can be achieved. |

| Organocatalysis | Employment of small organic molecules as catalysts for enantioselective transformations. | Metal-free and often milder reaction conditions. |

Optimization of Synthetic Procedures

The efficiency and scalability of a synthetic route are critical for the practical application of a compound. Optimization of synthetic procedures for this compound and its derivatives focuses on improving reaction conditions, including the choice of solvent.

Solvent Effects and Reaction Conditions

The coupling of a carboxylic acid with an amine to form an amide bond is a key step in the synthesis of this compound. The choice of solvent can significantly impact the yield and purity of the product. A screening of various solvents for the coupling of a carboxylic acid with 1-Boc-piperazine revealed that acetonitrile (B52724) provided the optimal yield. Other solvents can also be employed depending on the specific coupling reagents used. For instance, the use of HATU as a coupling reagent is often performed in solvents like dichloromethane (B109758) or dimethylformamide. nih.gov

Reaction conditions such as temperature, reaction time, and the stoichiometry of reactants are also crucial parameters to optimize. For example, in the synthesis of piperazinyl amides, adjusting the ratio of the piperazine reactant can significantly influence the yield and minimize the formation of byproducts. The use of an excess of piperazine can help to avoid the formation of bis-amides when reacting with acyl chlorides.

Table 3: Solvent Screening for Amide Coupling

| Solvent | Relative Yield | Reference |

| Acetonitrile | Optimal | |

| Dichloromethane (DCM) | Effective with specific coupling agents | nih.gov |

| Dimethylformamide (DMF) | Commonly used | nih.gov |

Catalyst Selection and Reaction Efficiency

The formation of the amide linkage in this compound can be achieved through several synthetic routes, primarily involving the reaction of a piperazine derivative with an activated form of 2-(2-oxopyrrolidin-1-yl)acetic acid. The efficiency of these reactions is highly dependent on the chosen methodology and the nature of the reactants.

One established method is the direct thermal condensation of a substituted piperazine with an ester of 2-(2-oxopyrrolidin-1-yl)acetic acid. For instance, the reaction of N-cinnamylpiperazine with ethyl 2-(2-oxo-1-pyrrolidinyl)acetate can be carried out by heating the mixture under vacuum at elevated temperatures (175-180°C). google.com This process, which proceeds via a transamidation reaction, is typically performed without a catalyst and drives the reaction forward by removing the ethanol byproduct. This approach has demonstrated high reaction efficiency, with reported yields as high as 95% for certain derivatives. google.com

An alternative and widely applicable strategy involves the activation of the carboxylic acid group of 2-(2-oxopyrrolidin-1-yl)acetic acid. The acid can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. google.comnih.gov The resulting 2-(2-oxopyrrolidin-1-yl)acetyl chloride is a highly reactive intermediate that can then be coupled with piperazine or its derivatives. This reaction is generally rapid and efficient, often conducted at room temperature in an appropriate solvent like benzene (B151609) or toluene. google.com

For milder reaction conditions, various coupling agents used in peptide synthesis can be employed to facilitate amide bond formation directly from the carboxylic acid. Reagents such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) have been used for the mono-acylation of piperazine derivatives with carboxylic acids. researchgate.net These methods involve the in situ activation of the carboxylic acid, followed by nucleophilic attack from the piperazine nitrogen. Such approaches offer good to excellent yields under mild conditions, making them suitable for substrates with sensitive functional groups. researchgate.net

The table below summarizes different catalytic and activation approaches for the synthesis of related piperazine amides.

| Activation Method | Reagent/Catalyst | Substrates | Conditions | Yield | Reference |

| Thermal Condensation | None | N-cinnamylpiperazine, Ethyl 2-(2-oxo-1-pyrrolidinyl)acetate | 180°C, 7 hours, vacuum | 95% | google.com |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | 2-(2-oxo-1-pyrrolidinyl)acetic acid | Room temperature, 2-3 hours | Intermediate used crude | google.com |

| Amide Coupling | EDCI, HOBt | 18β-glycyrrhetinic acid, Piperazine | Not specified | 80.6% | nih.gov |

| In Situ Activation | 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) | Various Carboxylic Acids, Piperazine | Room Temperature, Dichloromethane | Good to Excellent | researchgate.net |

Isolation and Purification Techniques

The isolation and purification of this compound and its analogues are critical steps to ensure the removal of unreacted starting materials, byproducts, and coupling reagents. The choice of purification method depends on the physical properties of the product, such as its crystallinity, polarity, and stability.

Crystallization is a frequently used method for purifying solid products. Following the thermal condensation reaction, this compound derivatives have been successfully purified by crystallization from solvents like ethyl acetate (B1210297). google.com This technique is effective for obtaining high-purity crystalline materials. In some cases, purification can be achieved by recrystallization from aqueous ethanol. whiterose.ac.uk

For non-crystalline products or for the removal of closely related impurities, column chromatography is the preferred method. Silica gel is the most common stationary phase for the purification of N-substituted piperazine derivatives. nih.govnih.gov A gradient elution system, for example, starting with a non-polar solvent like petroleum ether and gradually increasing the polarity with ethyl acetate, can effectively separate the desired product from other components in the reaction mixture. nih.gov

Another common technique involves the conversion of the piperazine product into an acid addition salt, such as a hydrochloride salt. google.commdpi.com These salts are often crystalline and less soluble in organic solvents, facilitating their isolation and purification by filtration. The free base can then be regenerated by treatment with a suitable base. This method is particularly useful for separating the target compound from non-basic impurities. google.com The final purity of the compound is typically confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry. nih.govresearchgate.net

Synthesis of Key Precursors and Intermediates

Preparation of Functionalized Pyrrolidinone Acetates

The central precursor is 2-(2-oxopyrrolidin-1-yl)acetic acid or its corresponding esters, such as ethyl 2-(2-oxo-1-pyrrolidinyl)acetate. These compounds provide the N-acetylpyrrolidinone moiety for the final coupling step.

One synthetic route to substituted 2-(2-oxopyrrolidin-1-yl)acetamides involves the thermal cyclization of 4-[(2-amino-2-oxoethyl)amino]butanoic acids. researchgate.net This intramolecular condensation reaction proceeds smoothly upon heating and affords the desired pyrrolidinone structure in high yields, ranging from 70% to 97%. researchgate.net The butanoic acid precursors themselves can be synthesized by reacting substituted 4-aminobutanoic acids with chloroacetamide. researchgate.net

Another versatile precursor is 1-(2-chloroacetyl)pyrrolidine, which can be prepared from pyrrolidine precursors like L-proline. The N-acylation of L-proline with chloroacetyl chloride in a solvent such as tetrahydrofuran (B95107) (THF) under reflux conditions yields (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid. beilstein-journals.org This intermediate can then be further functionalized as needed. Alternatively, L-prolinamide can be reacted with chloroacetyl chloride in the presence of an organic base like triethylamine (B128534) in dichloromethane at low temperatures (-20°C to -10°C) to produce 1-chloroacetylpyrrolidine-2-carboxamide. google.com These chloroacetylated pyrrolidines are valuable intermediates that can be reacted with various nucleophiles to generate a range of functionalized pyrrolidinone acetates.

The table below outlines key reactions for preparing pyrrolidinone acetate precursors.

| Precursor | Reagents | Conditions | Product | Yield | Reference |

| 4-[(2-amino-2-oxoethyl)amino]butanoic acids | Heat | Alcohol, 26-65°C | 2-(2-oxopyrrolidin-1-yl)acetamides | 70-97% | researchgate.net |

| L-proline | Chloroacetyl chloride | THF, reflux, 2 hours | (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid | 81% | beilstein-journals.org |

| L-prolinamide | Chloroacetyl chloride, Triethylamine | Dichloromethane, -20°C to -10°C, 3 hours | 1-chloroacetylpyrrolidine-2-carboxamide | Not specified | google.com |

Synthesis of Substituted Piperazines and Piperazinones

Piperazine and its substituted derivatives form the second key component of the target molecule. While unsubstituted piperazine is commercially available, the synthesis of advanced derivatives often requires the preparation of mono-substituted or unsymmetrically disubstituted piperazines.

A primary challenge in synthesizing mono-substituted piperazines is preventing di-substitution. One common strategy is the acylation of piperazine with an acyl chloride. For example, reacting piperazine with 4-nitrobenzoyl chloride in chloroform (B151607) in the presence of triethylamine as a base can yield the mono-acylated product. nih.gov Careful control of stoichiometry is crucial. An alternative approach involves reacting piperazine with an acyl chloride in a biphasic system of aqueous acid and an organic solvent, which can favor mono-substitution. nih.gov

To avoid multi-step protection and deprotection sequences, direct synthesis methods are often preferred. However, the use of protecting groups like tert-butyloxycarbonyl (Boc) is a reliable, albeit longer, method to ensure mono-functionalization. nih.gov The Boc-protected piperazine can be reacted with an appropriate reagent, followed by the removal of the Boc group to yield the desired monosubstituted piperazine. nih.gov

Recent methodologies also focus on catalytic approaches. For instance, palladium-catalyzed cyclization reactions have been developed for the modular synthesis of highly substituted piperazines and piperazinones under mild conditions, offering high yields and stereochemical control. mdpi.com While more complex, these methods provide access to a wide array of structurally diverse piperazine derivatives for the synthesis of advanced analogues of this compound.

Structure Activity Relationship Sar Studies of 2 Oxopyrrolidin 1 Yl Acetylpiperazine Analogues

General Principles of SAR Applied to Pyrrolidinone-Acetylpiperazine Compounds

The biological activity of (2-Oxopyrrolidin-1-yl)acetylpiperazine analogues is governed by the synergistic contribution of its three main structural components. The pyrrolidinone ring, a five-membered nitrogen-containing heterocycle, serves as a key scaffold. researchgate.netnih.gov Its non-planar, flexible nature, often described as "pseudorotation," along with the potential to introduce stereocenters, allows for a thorough three-dimensional exploration of the chemical space around a biological target. nih.govresearchgate.net This conformational flexibility can be critical for achieving an optimal binding orientation. nih.govresearchgate.net

The piperazine (B1678402) ring is considered a "privileged structure" in drug discovery due to its frequent appearance in biologically active compounds and its favorable physicochemical properties. nih.govtandfonline.com The presence of two nitrogen atoms at positions 1 and 4 can enhance pharmacokinetic characteristics, such as aqueous solubility, by acting as hydrogen bond acceptors or becoming protonated under physiological conditions. nih.govtandfonline.comresearchgate.net

Influence of Substituents on the Pyrrolidinone Moiety on Biological Profile

Modifications to the pyrrolidinone ring have a profound impact on the biological activity of the parent compound. The introduction of substituents can alter the molecule's size, shape, electronics, and stereochemistry, thereby affecting its binding affinity and selectivity for its target. nih.govnih.gov

Research on various pyrrolidine-containing compounds has demonstrated that the nature and position of substituents are critical. For example, in a series of pyrrolidine-2,5-diones investigated for anticonvulsant activity, it was found that non-aromatic substituents at the 3-position, such as isopropyl or benzhydryl groups, had a positive influence on activity. nih.gov In contrast, studies on pyrrolidine (B122466) sulfonamides revealed that aromatic substituents, specifically fluorophenyl groups at the 3-position, led to better in vitro potency. nih.gov This highlights that the optimal substitution pattern is highly dependent on the specific biological target and the nature of the interaction.

Furthermore, the stereochemical orientation of substituents on the pyrrolidinone ring can lead to significant differences in biological profiles between stereoisomers, as the spatial arrangement dictates the efficiency of the binding mode to enantioselective proteins. researchgate.net

Table 1: Illustrative SAR of Pyrrolidinone Moiety Modifications

| Modification on Pyrrolidinone Ring | Position of Substitution | Type of Substituent | General Impact on Biological Activity | Reference |

| Addition of non-aromatic group | Position 3 | Isopropyl, sec-butyl | Increase in anticonvulsant activity | nih.gov |

| Addition of aromatic group | Position 3 | Fluorophenyl | Increase in in-vitro potency for specific targets | nih.gov |

| Variation of stereochemistry | C-2, C-4 | Chiral groups | Can lead to significantly different biological profiles between isomers | nih.govresearchgate.net |

| Addition of electron-donating group | Varies | Methoxy (-OCH3) | Can enhance inhibitory activity against certain enzymes | nih.gov |

Impact of Chemical Modifications on the Piperazine Ring on Activity

The piperazine ring is a highly versatile scaffold that allows for extensive structural modifications, which in turn can significantly modulate biological activity. researchgate.netbioengineer.org Its importance is often underscored by studies where replacing the piperazine ring with other cyclic amines, such as morpholine (B109124) or pyrrolidine, results in a substantial decrease in activity. nih.govtandfonline.com

The two nitrogen atoms of the piperazine ring provide convenient points for introducing a wide variety of substituents that can fine-tune the molecule's properties. researchgate.net These N-substituents can influence the compound's lipophilicity, polarity, and metabolic stability, which are key determinants of its pharmacokinetic profile. researchgate.netplos.org

The nature of the substituent, whether it is an alkyl, aryl, or another heterocyclic group, can directly impact the binding affinity and selectivity for the target receptor. researchgate.net For instance, attaching an aryl group allows for further modification with electron-donating or electron-withdrawing groups, which can precisely modulate the electronic properties and binding interactions. researchgate.net Furthermore, linking the piperazine ring through an amide bond can enhance metabolic stability by preventing N-dealkylation reactions, a common metabolic pathway for amines. semanticscholar.org The basicity of the piperazine nitrogens, and thus the compound's protonation state at physiological pH, can also be modulated by N-substituents, affecting solubility and cell permeability. semanticscholar.org

Table 2: General Effects of N-Substituents on the Piperazine Ring

| N-Substituent Type | General Effect on Properties | Potential Impact on Biological Activity | Reference |

| Small Alkyl Groups (e.g., Methyl) | Increases lipophilicity slightly | Can modulate receptor affinity and selectivity | semanticscholar.org |

| Aryl Groups (e.g., Phenyl) | Increases lipophilicity, allows for further substitution | Can introduce specific electronic interactions (e.g., pi-stacking) and influence selectivity | researchgate.net |

| Acyl Groups | Reduces basicity of the nitrogen | Can improve metabolic stability by preventing N-dealkylation | semanticscholar.org |

| Heterocyclic Groups | Modulates polarity and solubility | Can introduce additional hydrogen bonding sites or other specific interactions | nih.gov |

Beyond simple substitution, altering the conformation and flexibility of the piperazine ring itself is another strategy to modulate activity. A common approach is to introduce conformational constraints to lock the molecule into a more bioactive conformation, potentially increasing binding affinity.

For instance, the flexible piperazine ring can be replaced with a more rigid bicyclic structure, such as a 2,5-diazabicyclo[2.2.1]heptane (DBH) system. plos.orgplos.org The rationale is that a more rigid analogue may have a lower entropic penalty upon binding to a receptor. plos.org However, the outcome of such modifications is highly target-dependent. In studies on nucleozin (B1677030) analogues, replacing piperazine with a DBH system led to a loss of anti-influenza activity, suggesting that a degree of conformational flexibility in the piperazine ring was essential for interacting with the viral nucleoprotein. plos.orgnih.govnih.gov This demonstrates that while ring rigidity can be a powerful tool, it must be carefully balanced against the conformational requirements of the specific biological target.

Conformation and Stereochemistry in Structure-Activity Relationships

The pyrrolidine ring typically adopts envelope or twisted conformations, and the presence of substituents can influence the equilibrium between these forms. nih.govresearchgate.net The stereochemistry at any chiral centers on the pyrrolidinone ring is particularly important, as different enantiomers or diastereomers can exhibit vastly different activities due to the stereospecific nature of biological receptors. researchgate.net For example, research has shown that a cis-substituent on a pyrrolidine ring can enforce a specific pseudo-axial conformation of another pharmacophoric group, which is crucial for its agonist activity at its target receptor. nih.gov

Similarly, the piperazine ring most commonly adopts a chair conformation, but the orientation of its N-substituents (axial vs. equatorial) can affect how the molecule presents itself to its binding partner. researchgate.net Computational chemistry methods are often employed to study the minimum-energy conformers and their relative populations, providing insights that can be correlated with experimental biological data to build more refined SAR models. researchgate.net

Linker Chemistry and its Contribution to Modulating Activity

The acetyl group in this compound functions as a linker, covalently connecting the two pharmacophoric heterocyclic rings. The characteristics of this linker are instrumental in modulating the compound's activity, as it dictates the distance and relative orientation between the pyrrolidinone and piperazine moieties.

Studies on analogous chemical series, where the length of an alkyl linker between two key structural fragments was varied, have demonstrated a strong dependence of receptor affinity on linker length. nih.gov For example, in one study, the affinity for the 5-HT1A receptor was highest with a four-carbon linker, followed by a one-carbon linker, with two- and three-carbon linkers showing much lower affinity. nih.gov This illustrates that there is an optimal distance for positioning the two ends of the molecule for effective binding.

The chemical nature of the linker also plays a role. While a simple acetyl or alkyl chain provides flexibility, more rigid linkers can be used to pre-organize the molecule into a bioactive conformation. The linker can also influence physicochemical properties. For instance, incorporating a basic moiety like piperazine into a longer linker structure is a known strategy to enhance aqueous solubility. semanticscholar.org The linker is not always a passive spacer; it can also form its own interactions with the target or be designed to be cleavable, as is common in the field of prodrugs and targeted drug delivery systems. nih.gov

Table 3: Influence of Linker Modifications on Biological Activity

| Linker Modification | Parameter Changed | General Impact on Activity | Reference |

| Varying Alkyl Chain Length (e.g., C1 to C4) | Distance and flexibility | Optimal length is highly target-specific; can dramatically increase or decrease receptor affinity | nih.gov |

| Introducing Rigidity (e.g., double bonds, rings) | Conformational freedom | May increase affinity by reducing entropic penalty upon binding, but can also prevent adoption of required binding conformation | nih.gov |

| Altering Chemical Nature (e.g., ester, ether, amide) | Polarity, H-bonding capacity, stability | Can influence solubility, metabolic stability, and introduce new interactions with the target | nih.gov |

Mimicry of Biological Scaffolds through Molecular Simplification

Molecular simplification is a potent strategy in drug design aimed at reducing the structural complexity of a lead compound while retaining or even enhancing its desired biological activity. This approach can lead to molecules with improved pharmacokinetic properties and more straightforward synthetic routes. In the context of nootropic agents related to this compound, this strategy has been effectively employed to create analogues that mimic the essential pharmacophoric features of more complex parent structures.

A notable example involves the simplification of bicyclic compounds like 1,4-diazabicyclo[4.3.0]nonan-9-ones into simpler 4-substituted 1-acylpiperazines. scispace.com The more complex bicyclic structure contains a condensed 2-oxopyrrolidine ring, a feature common to many nootropic compounds. scispace.com Through molecular simplification, this rigid bicyclic system is opened to yield a more flexible N-acylpiperazine scaffold. Research has shown that this simplified piperazine structure can effectively mimic the crucial interactions of the original 2-pyrrolidinone (B116388) ring system, thus maintaining high nootropic activity. scispace.com

This simplification is based on the hypothesis that the key interactions for biological effect can be reproduced by a less complex and more synthetically accessible molecule. The resulting 4-substituted 1-acylpiperazines, which represent the core structure of this compound analogues, have demonstrated significant potency in preclinical models, sometimes thousands of times more potent than reference compounds like piracetam (B1677957). scispace.com The success of this strategy indicates that the N-acylpiperazine moiety serves as an effective bioisostere for the more complex ring systems found in earlier generations of nootropic agents. scispace.com

| Compound | Structure Class | Minimum Effective Dose (MED) in Mouse Passive Avoidance Test (mg/kg, s.c.) |

|---|---|---|

| DM232 (Sunifiram) | 1,4-diazabicyclo[4.3.0]nonan-9-one | 0.001 |

| Compound 13 (DM235) | 1-Acylpiperazine (Simplified Analogue) | 0.001 |

| Aniracetam | Pyrrolidinone (Reference) | 100 (p.o.) |

| Piracetam | Pyrrolidinone (Reference) | 30 (i.p.) |

This table illustrates how a simplified 1-acylpiperazine derivative (Compound 13) maintains the high potency of its complex bicyclic precursor (DM232), demonstrating the success of the molecular simplification strategy. Both are significantly more potent than standard reference nootropics. scispace.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. For analogues of this compound, QSAR serves as a valuable predictive tool to guide the design of new molecules with enhanced nootropic potential, helping to prioritize synthetic efforts and reduce the need for extensive preliminary screening.

The development of a QSAR model for this class of compounds involves calculating a range of molecular descriptors for each analogue. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:

Steric properties: Descriptors related to the size and shape of the molecule (e.g., molecular volume, surface area).

Electronic properties: Descriptors that define the electronic aspects of the molecule (e.g., dipole moment, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, partial charges on atoms).

Hydrophobic properties: Descriptors quantifying the lipophilicity of the molecule (e.g., LogP), which influences its ability to cross biological membranes like the blood-brain barrier.

Topological indices: Numerical values derived from the graph representation of the molecule, which describe its size, shape, and degree of branching.

Once these descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation that correlates a selection of these descriptors with the observed biological activity (e.g., pIC50 or efficacy in a cognitive task). nih.govresearchgate.net

A statistically robust QSAR model is characterized by high correlation coefficients (r²) for the training set and, more importantly, high predictive correlation coefficients (q² or r²_pred) determined through internal (e.g., leave-one-out cross-validation) and external validation procedures. nih.gov Such a model can then be used to predict the activity of novel, unsynthesized analogues of this compound, allowing researchers to focus on candidates with the highest predicted potency. For aryl-piperazine derivatives, studies have shown that descriptors related to dipole moment, atomic charges, and molecular shape significantly influence biological activity. nih.gov

| Descriptor | Definition | Coefficient | Contribution to Activity |

|---|---|---|---|

| Jurs-PNSA-3 | Partial negative surface area descriptor | +0.45 | Positive (increased value enhances activity) |

| Dipole-mag | Magnitude of the dipole moment | +0.28 | Positive (higher dipole moment is favorable) |

| Shadow-XZ | Area of the molecular shadow in the XZ plane | -0.33 | Negative (larger shadow area reduces activity) |

| HOMO | Energy of the Highest Occupied Molecular Orbital | -0.19 | Negative (higher energy is unfavorable) |

| Model Statistics: r² = 0.91; q² = 0.85; r²_pred = 0.88 |

This table presents a hypothetical but representative QSAR model, illustrating how specific molecular descriptors might correlate with nootropic activity. The statistical parameters (r², q², r²_pred) indicate a model with strong internal and external predictive power. nih.gov

Mechanistic Investigations at Molecular and Cellular Levels

Interactions with Neurotransmitter Systems

Nefiracetam exerts its cognitive-enhancing effects through multifaceted interactions with key neurotransmitter systems, including the cholinergic, glutamatergic, and GABAergic systems.

Modulation of Cholinergic System Components

Nefiracetam has been shown to enhance cholinergic neurotransmission, a key pathway involved in cognitive processes such as learning and memory. Unlike many cognitive enhancers, its mechanism does not involve the direct inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine (B1216132). nih.govclinicaltrials.gov Instead, studies indicate that Nefiracetam potentiates the activity of nicotinic acetylcholine receptors (nAChRs). nih.govclinicaltrials.govnih.gov This potentiation is believed to be mediated through the protein kinase C (PKC) pathway. nih.govnih.gov

Furthermore, in vivo microdialysis studies in rats have demonstrated that Nefiracetam administration leads to a significant increase in the extracellular levels of acetylcholine in the frontal cortex. nih.gov This effect was observed in both normal and scopolamine-induced cholinergic deficit models, as well as in rats with basal forebrain lesions. nih.gov This suggests that Nefiracetam can enhance acetylcholine release, contributing to its pro-cognitive effects. nih.gov Biochemical experiments have also revealed that Nefiracetam can increase the uptake and release of transmitters in the cholinergic system. nih.gov

Ligand-Receptor Interactions with Glutamatergic Receptors

Nefiracetam significantly modulates the glutamatergic system, which is crucial for synaptic plasticity and memory formation. Its primary action within this system is the potentiation of N-methyl-D-aspartate (NMDA) receptor function. Research has shown that Nefiracetam enhances NMDA-evoked currents in rat cortical neurons. nih.gov This potentiation is not due to a direct agonist effect but rather through an interaction with the glycine-binding site on the NMDA receptor. nih.gov

The potentiation of NMDA receptors by Nefiracetam is also linked to the activation of protein kinase C (PKC). nih.gov Additionally, Nefiracetam has been found to reduce the voltage-dependent magnesium block of the NMDA receptor channel, further enhancing its activity. nih.gov In contrast to its effects on NMDA receptors, studies have shown that Nefiracetam does not significantly affect α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) or kainate-induced currents. nih.gov However, its enhancement of presynaptic nicotinic ACh receptor activity can lead to an increase in glutamate (B1630785) release. nih.gov

Impact on GABAergic Signaling Pathways

Nefiracetam also demonstrates a significant interaction with the GABAergic system, the primary inhibitory neurotransmitter system in the brain. It has been shown to have a high affinity for the GABAA receptor. wikipedia.org Biochemical studies have indicated that Nefiracetam can increase the uptake and release of GABA in the brain. nih.gov

Enzyme Modulation and Inhibition Profiles

A key characteristic of Nefiracetam's mechanism of action is its lack of direct inhibition of cholinesterase enzymes. Multiple sources explicitly state that Nefiracetam is not a cholinesterase inhibitor, distinguishing it from other cognitive-enhancing drugs that act by preventing the breakdown of acetylcholine. nih.govclinicaltrials.gov

While direct cholinesterase inhibition is not a primary mechanism, Nefiracetam's influence on various protein kinases, such as Protein Kinase C (PKC) and Protein Kinase A (PKA), represents a significant aspect of its enzyme modulation profile. The activation of these kinases plays a crucial role in mediating its effects on both cholinergic and glutamatergic receptor functions. nih.govresearchgate.net

Cellular Signaling Pathway Interventions and Downstream Effects

Nefiracetam's interactions with neurotransmitter receptors are intricately linked to its modulation of intracellular signaling pathways. A prominent mechanism is its activation of Protein Kinase C (PKC). The potentiation of both nicotinic acetylcholine receptors and NMDA receptors by Nefiracetam has been shown to be dependent on PKC activation. nih.govnih.gov

In addition to PKC, the Protein Kinase A (PKA) pathway is also implicated in Nefiracetam's mechanism, particularly in its modulation of GABAergic transmission. researchgate.net Furthermore, Nefiracetam has been found to activate L/N-type calcium channels, an effect that is mediated by pertussis toxin-sensitive G-proteins. nih.gov This action on calcium channels is believed to be a key mechanism through which Nefiracetam facilitates the release of neurotransmitters. nih.gov The downstream effects of these signaling pathway interventions include enhanced synaptic transmission and potentiation of long-term potentiation (LTP), a cellular basis for learning and memory.

Receptor Binding Assays and Ligand Displacement Studies (Preclinical)

One of the notable findings is Nefiracetam's high affinity for the GABAA receptor. A reported IC50 value of 8.5 nM suggests a potent interaction with this receptor complex. wikipedia.org In binding assays, Nefiracetam was able to potently inhibit the binding of muscimol, a GABAA agonist, to the receptor. wikipedia.org

Regarding glutamatergic receptors, ligand displacement studies have indicated that Nefiracetam's potentiation of NMDA receptor currents is associated with its interaction with the glycine (B1666218) co-agonist binding site. nih.gov

The following table summarizes some of the reported receptor interactions for Nefiracetam from preclinical research.

| Receptor/Site | Interaction Type | Reported Affinity/Effect | Reference |

|---|---|---|---|

| GABAA Receptor | Agonist (presumed) | IC50 = 8.5 nM | wikipedia.org |

| NMDA Receptor (Glycine-binding site) | Allosteric Modulator | Potentiates NMDA currents | nih.gov |

| Nicotinic Acetylcholine Receptors (α7, α4β2) | Positive Allosteric Modulator | Potentiates ACh-evoked currents | nih.gov |

Biophysical Characterization of Compound-Target Interactions

The biophysical characterization of the interactions between the compound (2-Oxopyrrolidin-1-yl)acetylpiperazine, also known as Sunifiram or DM-235, and its potential molecular targets presents a unique case. Extensive pharmacological screenings have revealed that Sunifiram does not exhibit significant affinity for a wide range of common central nervous system receptors, including glutamate, GABA, serotonin, dopamine, adrenergic, histamine, acetylcholine, or opioid receptors, at concentrations up to 1 µM. nih.govnih.govwikipedia.org This lack of a direct, high-affinity binding interaction with a single, well-defined target protein explains the absence of classical biophysical data such as dissociation constants (Kd), inhibition constants (Ki), thermodynamic parameters from Isothermal Titration Calorimetry (ITC), kinetic data from Surface Plasmon Resonance (SPR), or co-crystal structures from X-ray crystallography in the available scientific literature.

While direct binding to AMPA receptors has not been demonstrated, pharmacological studies suggest that Sunifiram's cognitive-enhancing effects are mediated through the activation of the AMPA receptor system. nih.govresearchgate.netnih.gov This activation appears to be indirect, potentially involving downstream signaling pathways or interactions with other components of the neuronal system that, in turn, modulate AMPA receptor activity. wikipedia.org

Given the absence of specific biophysical data for this compound, this section will provide a general overview of the biophysical techniques that are typically employed to characterize compound-target interactions, illustrating the type of data that would be generated were a direct molecular target with measurable binding affinity to be identified.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry is a powerful technique used to measure the heat changes that occur when two molecules interact. This method directly determines the binding affinity (Ka), dissociation constant (Kd), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS) of a binding event in a single experiment.

Illustrative Data Table for a Hypothetical Interaction:

| Parameter | Value | Unit |

| Stoichiometry (n) | 1.1 | - |

| Association Constant (Ka) | 2.5 x 105 | M-1 |

| Dissociation Constant (Kd) | 4.0 | µM |

| Enthalpy Change (ΔH) | -15.2 | kcal/mol |

| Entropy Change (ΔS) | -10.5 | cal/mol·K |

This table is for illustrative purposes only and does not represent actual data for this compound.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free optical technique for monitoring molecular interactions in real-time. It provides kinetic data on the association (kon) and dissociation (koff) rates of a compound binding to a target immobilized on a sensor surface. The dissociation constant (Kd) can be calculated from the ratio of these rates (koff/kon).

Illustrative Data Table for a Hypothetical Interaction:

| Parameter | Value | Unit |

| Association Rate (kon) | 1.2 x 104 | M-1s-1 |

| Dissociation Rate (koff) | 5.8 x 10-3 | s-1 |

| Dissociation Constant (Kd) | 483 | nM |

This table is for illustrative purposes only and does not represent actual data for this compound.

X-ray Crystallography

X-ray crystallography is a technique used to determine the three-dimensional atomic and molecular structure of a crystal. In the context of drug discovery, obtaining a co-crystal structure of a compound bound to its target protein provides invaluable information about the precise binding mode, including the specific amino acid residues involved in the interaction and the conformational changes that occur upon binding. As of the current literature, no co-crystal structure of this compound with a biological target has been reported.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to study compound-target interactions in solution. Techniques such as saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) can identify binding events and map the interaction site on the target protein. For instance, changes in the chemical shifts of specific amino acid residues in a protein upon the addition of a ligand can indicate the binding site and provide information about the conformational changes induced by the compound. No specific NMR studies detailing the direct binding of this compound to a molecular target are currently available.

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For (2-Oxopyrrolidin-1-yl)acetylpiperazine, a combination of one-dimensional and two-dimensional NMR experiments would be employed for a complete structural assignment.

While specific experimental data for this compound is not widely available in published literature, a detailed prediction of its spectral characteristics can be derived from the known chemical structure and established principles of NMR spectroscopy. The structure with atom numbering for discussion is shown below:

Pyrrolidinone Ring: C2, C3, C4, C5, N1

Acetyl Linker: C6, C7

Piperazine (B1678402) Ring: C8, C9, N2, N3

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals are expected for the protons on the pyrrolidinone ring, the acetyl linker, and the piperazine ring.

Expected ¹H NMR Spectral Data:

The spectrum would show signals corresponding to the methylene (B1212753) protons of the pyrrolidinone ring (H3, H4, H5), the methylene protons of the acetyl group (H6), and the methylene protons of the piperazine ring (H8, H9). Due to the amide bond, rotation around the N2-C7 bond in the piperazine moiety can be restricted, potentially leading to broadened signals or distinct signals for axial and equatorial protons at room temperature. nih.gov The protons on carbons adjacent to nitrogen atoms (H5, H8, H9) and the carbonyl group (H3, H6) are expected to be deshielded and appear at a lower field (higher ppm).

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H3 | ~2.40 | Triplet (t) | 2H |

| H4 | ~2.05 | Multiplet (m) | 2H |

| H5 | ~3.50 | Triplet (t) | 2H |

| H6 | ~4.20 | Singlet (s) | 2H |

| H8 | ~3.60 | Triplet (t) | 4H |

| H9 | ~2.85 | Triplet (t) | 4H |

Note: These are predicted values. Actual experimental values may vary based on solvent and other experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their chemical environment. Signals for carbonyl carbons are typically found far downfield.

Expected ¹³C NMR Spectral Data:

The spectrum would feature ten distinct signals, corresponding to each carbon atom in the molecule. The two carbonyl carbons (C2 and C7) would be the most deshielded, appearing at the lowest field. The carbons attached to nitrogen atoms (C5, C8, C9) would also be shifted downfield compared to simple alkanes.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 | ~175 |

| C3 | ~31 |

| C4 | ~18 |

| C5 | ~48 |

| C6 | ~50 |

| C7 | ~168 |

| C8 | ~46 |

| C9 | ~44 |

Note: These are predicted values. Actual experimental values may vary based on solvent and other experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between H3 and H4, and between H4 and H5 within the pyrrolidinone ring. It would also confirm the coupling between H8 and H9 protons across the nitrogen atom in the piperazine ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the definitive assignment of each carbon signal based on the previously assigned proton spectrum. For example, the proton signal at ~3.50 ppm (H5) would show a cross-peak with the carbon signal at ~48 ppm (C5).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly powerful for connecting different fragments of the molecule. Key expected correlations for confirming the structure of this compound would include:

A cross-peak between the acetyl methylene protons (H6) and the pyrrolidinone carbonyl carbon (C2), as well as the piperazine carbonyl carbon (C7).

Correlations from the H6 protons to the C5 of the pyrrolidinone ring and C8 of the piperazine ring, confirming the linkage of all three molecular components.

Correlations from the piperazine protons H8 to the carbonyl carbon C7.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous determination of a compound's elemental composition. By measuring the mass of an ion with very high accuracy (typically to four or five decimal places), HRMS allows for the calculation of a unique elemental formula.

While no specific experimental HRMS data for this compound has been reported in the reviewed literature, its theoretical exact mass can be calculated. For the molecular formula C₁₀H₁₇N₃O₂, the expected monoisotopic mass of the neutral molecule is 211.1321 g/mol . In typical electrospray ionization (ESI) HRMS, the compound would be observed as a protonated molecule, [M+H]⁺.

| Ion Formula | Species | Calculated m/z |

| C₁₀H₁₈N₃O₂⁺ | [M+H]⁺ | 212.13935 |

The observation of an ion with an m/z value matching the calculated value to within a few parts per million (ppm) would provide strong evidence to confirm the elemental composition of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight and fragmentation patterns of polar, thermally labile compounds like this compound. In positive ion mode, the compound is expected to readily form a protonated molecule [M+H]⁺.

The molecular formula of this compound is C₁₀H₁₇N₃O₂, yielding a monoisotopic mass of 211.1321 g/mol . The ESI-MS spectrum would be dominated by the [M+H]⁺ ion at an m/z of approximately 212.1399.

Tandem mass spectrometry (MS/MS) experiments on the precursor ion [M+H]⁺ would reveal characteristic fragmentation pathways. The primary cleavage is anticipated at the robust amide bond linking the acetyl group to the piperazine ring. Further fragmentation would involve the characteristic ring-opening of both the piperazine and pyrrolidinone moieties. Studies on analogous piperazine derivatives show that cleavage of C-N bonds within the piperazine ring is a common fragmentation route. bu.edu Similarly, the pyrrolidinone ring can undergo fragmentation, consistent with patterns observed in other racetam-class compounds. nih.gov

Table 1: Predicted ESI-MS Fragmentation Data for this compound

| Ion Description | Proposed Fragment Structure | Predicted m/z |

| [M+H]⁺ | Protonated Parent Molecule | 212.14 |

| Fragment 1 | 2-Oxopyrrolidin-1-yl acetylium ion | 126.05 |

| Fragment 2 | Protonated Piperazine | 87.09 |

| Fragment 3 | Fragment from Piperazine Ring Cleavage | 56.05 |

Note: The predicted m/z values are based on theoretical fragmentation of the parent compound.

HPLC/MS for Purity and Impurity Profiling

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC/MS) is the definitive technique for assessing the purity of this compound and for the detection, identification, and quantification of process-related and degradation impurities. biomedres.us A reversed-phase HPLC method, likely employing a C18 column with a gradient elution of water and acetonitrile (B52724) containing a modifier like formic acid, would be suitable for separating the polar parent compound from potential non-polar and polar impurities. nih.gov

Impurity profiling is a critical aspect of pharmaceutical quality control. researchgate.net For this compound, potential impurities could originate from starting materials, synthetic by-products, or degradation. For instance, if synthesized from 2-pyrrolidone and 1-(chloroacetyl)piperazine, unreacted starting materials or dimers could be present. The high sensitivity and specificity of MS detection allow for the characterization of impurities even at trace levels, which is a requirement under regulatory guidelines. veeprho.com LC/MS/MS can generate unique "fingerprints" for impurities, enabling their reliable identification across different batches. veeprho.com

Table 2: Potential Impurities of this compound and their Detection by HPLC/MS

| Impurity Name | Potential Origin | Molecular Formula | Molecular Weight ( g/mol ) |

| Piperazine | Starting Material | C₄H₁₀N₂ | 86.14 |

| 2-Pyrrolidone | Starting Material | C₄H₇NO | 85.11 |

| 1,4-bis((2-oxopyrrolidin-1-yl)acetyl)piperazine | By-product | C₁₆H₂₄N₄O₄ | 336.38 |

| (2-Oxopyrrolidin-1-yl)acetic acid | Degradation Product (Hydrolysis) | C₆H₉NO₃ | 143.14 |

This table lists hypothetical impurities based on common synthetic routes and degradation pathways.

Vibrational Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule's functional groups.

Infrared (IR) Spectroscopy

The Fourier-Transform Infrared (FTIR) spectrum of this compound is characterized by absorption bands corresponding to its key functional groups. The most prominent features are the two carbonyl (C=O) stretching vibrations: one from the lactam in the pyrrolidinone ring and the other from the tertiary amide linking the acetyl group to the piperazine ring.

Based on data from related structures such as 2-pyrrolidone spectrabase.comnih.gov, N-methyl-2-pyrrolidone nist.gov, and N-substituted piperazines acs.orgresearchgate.net, specific vibrational modes can be predicted. The lactam C=O stretch is typically observed around 1645-1690 cm⁻¹. The tertiary amide C=O stretch is expected in a similar region, often around 1640-1660 cm⁻¹. The spectra will also feature C-H stretching vibrations from the methylene groups of both rings in the 2800-3000 cm⁻¹ region and various C-N stretching bands between 1000-1350 cm⁻¹.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| C-H Stretch | Aliphatic (CH₂) | 2850 - 2960 |

| C=O Stretch (Lactam) | Pyrrolidinone Ring | ~1680 |

| C=O Stretch (Amide) | Acetylpiperazine Moiety | ~1650 |

| CH₂ Scissoring | Pyrrolidinone & Piperazine Rings | ~1460 |

| C-N Stretch | Amide and Lactam | 1200 - 1350 |

| C-N Stretch | Piperazine Ring | 1000 - 1170 |

Predicted wavenumbers are based on characteristic group frequencies and data from analogous compounds.

Raman Spectroscopy

Raman spectroscopy offers complementary information to IR spectroscopy, as it detects vibrations based on changes in polarizability rather than dipole moment. libretexts.org It is particularly effective for analyzing skeletal vibrations of cyclic structures. The Raman spectrum of this compound is expected to show strong signals for the C-C and C-N framework vibrations of the pyrrolidinone and piperazine rings.

Table 4: Predicted Raman Shifts for this compound

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) |

| C-H Stretch | Aliphatic (CH₂) | 2850 - 2980 |

| C=O Stretch | Lactam & Amide | 1640 - 1690 |

| CH₂ Bending/Twisting | Pyrrolidinone & Piperazine Rings | 1200 - 1470 |

| Ring Breathing/Deformation | Piperazine Ring | 800 - 1000 |

| Ring Breathing/Deformation | Pyrrolidinone Ring | 850 - 950 |

Predicted shifts are based on data from piperazine, pyrrolidinone, and related lactam structures.

X-ray Crystallography and Solid-State Analysis

The solid-state properties of an active pharmaceutical ingredient, including its crystal structure and polymorphism, are critical as they influence stability, solubility, and bioavailability. nih.govmalvernpanalytical.comintertek.com

Single Crystal X-ray Diffraction

As of this writing, a crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD). However, analysis of related structures provides insight into its likely solid-state conformation. Studies on piracetam (B1677957) have revealed multiple polymorphic forms, indicating complex solid-state behavior. nih.govresearchgate.netresearchgate.net In these structures, the pyrrolidinone ring typically adopts an envelope or twist conformation. The piperazine ring in N-acyl derivatives generally assumes a stable chair conformation. researchgate.net An SCXRD analysis of the title compound would unambiguously define the relative orientation of the pyrrolidinone and piperazine rings and the planarity of the amide bond.

Table 5: Illustrative Crystallographic Data from Related Compounds

| Parameter | Piracetam (Form III) researchgate.net | 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone researchgate.net |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| Key Feature | Pyrrolidinone ring conformation | Piperazine ring in chair conformation |

| Intermolecular Interactions | N-H···O hydrogen bonds forming dimers | O-H···O hydrogen bonds forming chains |

This table provides examples of crystallographic data from structurally related molecules to illustrate the type of information obtained from SCXRD.

Powder X-ray Diffraction (XRPD)

Powder X-ray Diffraction (XRPD) is a critical non-destructive analytical technique used to characterize the solid-state properties of a crystalline material. It provides a unique fingerprint of the crystalline structure, enabling the identification of different polymorphic forms, the determination of phase purity, and an assessment of the degree of crystallinity. nih.gov Each crystalline solid produces a distinct diffraction pattern based on the arrangement of its atoms in the crystal lattice, governed by Bragg's Law (nλ = 2d sinθ). nih.gov

In the analysis of this compound, XRPD is employed to identify its specific crystalline form and distinguish it from potential amorphous content or other polymorphic variants. The presence of different polymorphs can significantly impact a compound's physical properties, including solubility and stability.

The analysis is typically performed using a diffractometer where a powdered sample is irradiated with monochromatic X-rays. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The resulting diffractogram plots intensity versus 2θ, showing a series of peaks at characteristic angles. For a related compound, Nefiracetam, XRPD has been used to identify and differentiate multiple crystalline forms and a monohydrate, highlighting the technique's importance in solid-state characterization. uclouvain.be

A representative XRPD pattern for a pure, crystalline form of this compound would exhibit sharp, well-defined peaks at specific 2θ angles. The data below is illustrative of a typical XRPD analysis report for a single polymorphic form.

| Position (°2θ) ▾ | d-spacing (Å) ▾ | Relative Intensity (%) ▾ |

|---|---|---|

| 8.5 | 10.40 | 45 |

| 12.8 | 6.91 | 80 |

| 17.1 | 5.18 | 100 |

| 20.5 | 4.33 | 95 |

| 21.4 | 4.15 | 70 |

| 25.8 | 3.45 | 60 |

| 28.9 | 3.09 | 55 |

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for the separation, identification, and quantification of chemical compounds. For a substance like this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most relevant and powerful techniques.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity and quantifying this compound in bulk material and various matrices. The technique offers high resolution, sensitivity, and accuracy. nih.gov A stability-indicating HPLC method can separate the main compound from its potential impurities, degradants, or related substances. mq.edu.au

A common approach for compounds in the racetam family is reverse-phase HPLC (RP-HPLC) with UV detection. nih.govmq.edu.au In this method, the separation occurs on a nonpolar stationary phase (like a C18 column) with a polar mobile phase. The method parameters are optimized to achieve a sharp, symmetrical peak for the target compound with a stable retention time, well-resolved from other components. Method validation is performed according to established guidelines to ensure linearity, accuracy, precision, and sensitivity. rjptonline.org

Below are typical parameters for a validated RP-HPLC method suitable for the analysis of this compound.

| Parameter | Value/Condition |

|---|---|

| Instrument | HPLC System with UV-Vis Detector |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 6.5) mixture (e.g., 30:70 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 210 nm |

| Injection Volume | 20 µL |

| Retention Time (tR) | ~ 5.8 min |

| Linearity Range | 1 - 100 µg/mL (R² > 0.999) |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

Gas Chromatography (GC), particularly when coupled with a Mass Spectrometer (GC-MS), is a powerful technique for the identification and quantification of volatile or semi-volatile compounds. For many nootropic compounds, direct GC analysis can be challenging due to their relatively high polarity and low volatility, which can lead to thermal degradation in the high-temperature GC inlet. aafs.org For instance, the analysis of adrafinil (B1664384) by GC-MS shows degradation to its metabolite, modafinil, complicating interpretation. aafs.org

Therefore, a derivatization step, such as silylation with agents like BSTFA, is often employed to convert the analyte into a more volatile and thermally stable derivative prior to injection. shimadzu.com This approach has been successfully used for the analysis of a range of nootropics. shimadzu.com The mass spectrometer provides definitive structural information based on the compound's fragmentation pattern, allowing for unambiguous identification.

A hypothetical GC-MS analysis of derivatized this compound would provide a specific retention time and a characteristic mass spectrum.

| Parameter | Value/Condition |

|---|---|

| Instrument | GC-MS System |

| Column | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium, constant flow |

| Oven Program | Initial temp 100°C, ramp to 280°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Derivatization | Required (e.g., TMS derivatization) |

| Projected Retention Time | ~ 15.2 min (for TMS derivative) |

| Key Mass Fragments (m/z) | Fragments corresponding to the pyrrolidinone ring, piperazine moiety, and acetyl group would be expected. |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical procedure that determines the mass percentages of the constituent elements (primarily carbon, hydrogen, and nitrogen) in a pure sample. This technique provides a direct verification of the compound's empirical and molecular formula. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's chemical formula. A close agreement between the experimental and theoretical values is a strong indicator of the sample's purity and correct elemental composition. nih.gov For reference standards, purity is often expected to be ≥99%. scbt.com

For this compound, the theoretical composition is calculated from its molecular formula, C₁₀H₁₇N₃O₂.

Molecular Formula: C₁₀H₁₇N₃O₂

Molecular Weight: 211.26 g/mol

The comparison between theoretical and representative experimental values is presented below.

| Element | Theoretical Mass % | Experimental Mass % (Representative) |

|---|---|---|

| Carbon (C) | 56.85% | 56.81% |

| Hydrogen (H) | 8.11% | 8.15% |

| Nitrogen (N) | 19.89% | 19.85% |

| Oxygen (O) | 15.15% | 15.19% |

Computational Chemistry and in Silico Approaches in Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the basis of molecular recognition and for drug design.

Prediction of Binding Modes and Affinities

Molecular docking simulations are employed to predict how (2-Oxopyrrolidin-1-yl)acetylpiperazine might bind to a specific protein target. The process involves placing the 3D structure of the compound into the binding site of a protein and calculating a "docking score," which estimates the binding affinity. For instance, in studies of related pyrrolidin-2-one derivatives targeting acetylcholinesterase (AChE), a key enzyme in Alzheimer's disease, docking simulations have revealed crucial interactions. manipal.edunih.gov These studies show that compounds can form stable complexes within the enzyme's active site, with docking scores indicating strong binding affinity. manipal.edunih.gov For example, certain derivatives have shown higher docking scores than existing drugs like donepezil. manipal.edunih.gov A hypothetical docking study of this compound against a target like AChE would aim to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Similarly, research on piperazine-based compounds targeting the sigma-1 receptor (S1R) has used docking to decipher the binding mode, providing a basis for further structure-based optimization. nih.govnih.gov These computational analyses help identify the specific amino acid residues that interact with the ligand, guiding the design of more potent molecules. nih.govnih.gov

Table 1: Example Docking Scores of Related Pyrrolidin-2-one Derivatives against Acetylcholinesterase (AChE)

| Compound | Target Protein | Docking Score | Reference Compound | Reference Docking Score |

|---|---|---|---|---|

| 3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one | AChE (PDB ID: 4EY7) | -18.59 | Donepezil | -17.257 |

| 1-(3,4-dimethoxybenzyl)-3-(4-(methyl(thiazol-2-ylmethyl)amino)piperidin-1-yl)pyrrolidin-2-one | AChE (PDB ID: 4EY7) | -18.057 | Donepezil | -17.257 |

Note: This data is for compounds structurally related to this compound and serves to illustrate the application of molecular docking. Data sourced from manipal.edunih.gov.

Virtual Screening for Potential Binders

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govresearchgate.netnih.gov In the context of this compound, this approach could be used to screen a database of known biological targets to identify potential proteins with which it might interact.

Conversely, if a specific target is already identified, virtual screening can be used to screen libraries of compounds that are structurally similar to this compound to find other potential binders. nih.govresearchgate.net For example, virtual screening of piperazine (B1678402) derivatives has been successfully used to identify inhibitors of human acetylcholinesterase. nih.govresearchgate.net This process involves docking a large number of compounds and ranking them based on their predicted binding affinity, allowing researchers to prioritize a smaller number of promising candidates for experimental testing. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Protein-Ligand Stability

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations allow researchers to observe the behavior of a system over time, providing detailed information on conformational changes and the stability of protein-ligand complexes. nih.gov

For a flexible molecule like this compound, MD simulations can reveal its preferred conformations in different environments (e.g., in water or when bound to a protein). When applied to a protein-ligand complex identified through docking, MD simulations can assess its stability. nih.gov Studies on pyrrolidin-2-one and piperazine derivatives have used MD simulations to confirm that the docked compounds form stable complexes with their target enzymes, such as acetylcholinesterase. manipal.edunih.govresearchgate.net These simulations, often run for periods like 100 nanoseconds, can show how the ligand and protein interact dynamically, confirming the persistence of key binding interactions observed in static docking poses. manipal.edunih.govresearchgate.net This validation is crucial for ensuring the reliability of the predicted binding mode. nih.gov

Quantum Chemical Calculations (e.g., DFT studies for electronic properties)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These methods can predict a molecule's structure, vibrational frequencies, and electronic characteristics such as the distribution of electron density and the energies of molecular orbitals (e.g., HOMO and LUMO). jksus.org

For this compound, DFT calculations could be used to determine its optimized 3D geometry and to understand its electronic nature. For instance, DFT studies have been performed on phenylpiperazine derivatives to analyze their structural and electronic properties. jksus.org Such calculations can reveal information about the molecule's reactivity, stability, and potential for intermolecular interactions, which is valuable for understanding its behavior at a molecular level. While specific DFT studies on this compound are not prominent in the literature, this method is a standard tool for characterizing novel compounds. researchgate.net

Cheminformatics and Data Mining for Structure-Activity Relationships

Cheminformatics involves the use of computational and informational techniques to solve problems in chemistry. It is particularly useful for analyzing large datasets of chemical compounds to derive structure-activity relationships (SAR). nih.govnih.gov

SAR studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov For a compound like this compound, cheminformatics tools could be used to compare it to databases of known active molecules. By analyzing which structural features are associated with a particular biological effect, researchers can make informed decisions about how to modify the molecule to enhance its desired properties. nih.gov

Structural Similarity Searches (e.g., Tanimoto Index)